molecular formula C11H18O3 B14554592 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate CAS No. 62088-45-3

6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate

Cat. No.: B14554592
CAS No.: 62088-45-3
M. Wt: 198.26 g/mol
InChI Key: BAQGCQUAXCIJOR-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s structure features a six-membered ring with an oxygen atom, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate typically involves the reaction of cyclopentene oxide with hexanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene oxide: A structurally related compound with similar reactivity.

    1,2-Epoxycyclopentane: Another related compound with an epoxide group.

    Cyclopentane oxide: Shares the bicyclic structure but differs in functional groups.

Uniqueness

6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate is unique due to its ester functional group, which imparts distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62088-45-3

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

6-oxabicyclo[3.1.0]hexan-2-yl hexanoate

InChI

InChI=1S/C11H18O3/c1-2-3-4-5-10(12)13-8-6-7-9-11(8)14-9/h8-9,11H,2-7H2,1H3

InChI Key

BAQGCQUAXCIJOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1CCC2C1O2

Origin of Product

United States

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